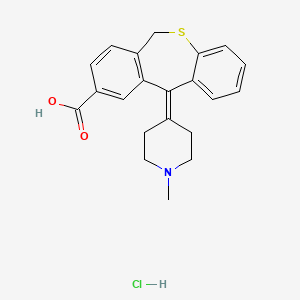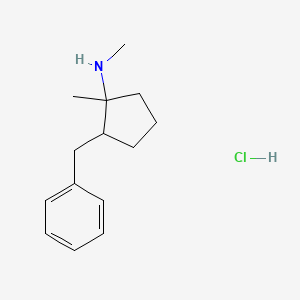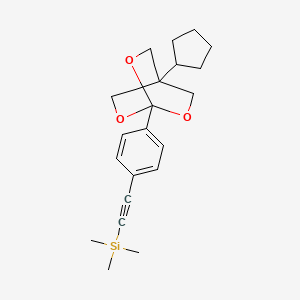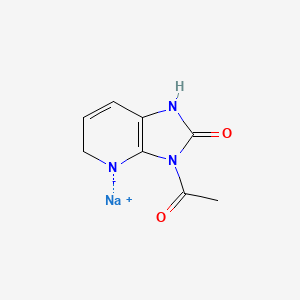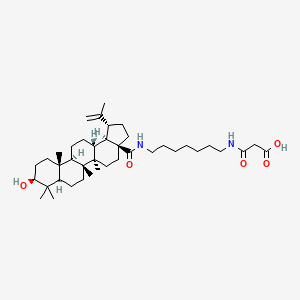![molecular formula C6H16N3O3PS B12758850 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid CAS No. 127914-13-0](/img/structure/B12758850.png)
2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid is a complex organic compound with a unique structure that includes both amino and phosphonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, is also common to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1,3-propanediamine: This compound has a similar structure but lacks the phosphonic acid group.
3-Amino-3-(2-nitrophenyl)propionic acid: This compound has a similar amino group but differs in the presence of a nitrophenyl group instead of the phosphonic acid group.
Uniqueness
2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid is unique due to the presence of both amino and phosphonic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
127914-13-0 |
|---|---|
Fórmula molecular |
C6H16N3O3PS |
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C6H16N3O3PS/c1-8-6(7)2-3-9-4-5-14-13(10,11)12/h9H,2-5H2,1H3,(H2,7,8)(H2,10,11,12) |
Clave InChI |
MOZLCQZOHUQWBQ-UHFFFAOYSA-N |
SMILES canónico |
CN=C(CCNCCSP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


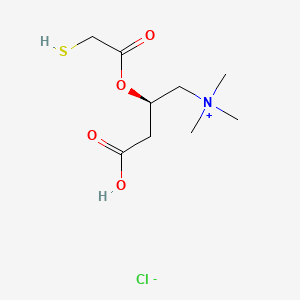
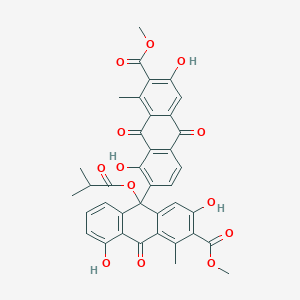
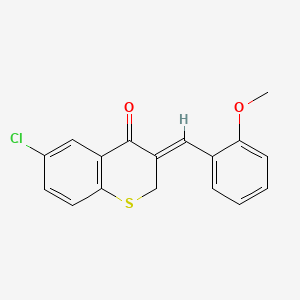
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
